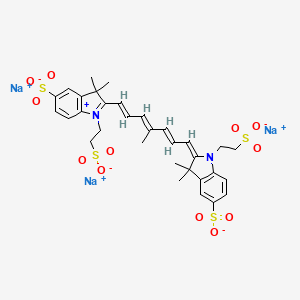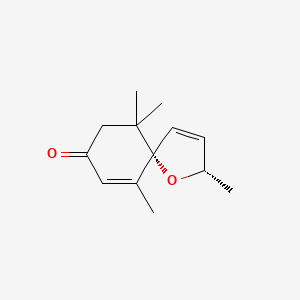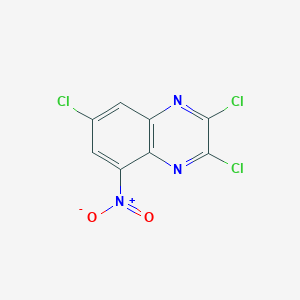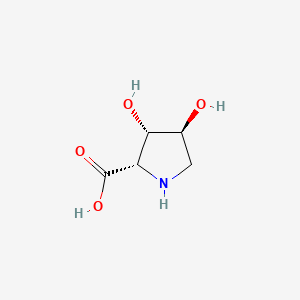
(2S,3S)-3,4-dihydroxy-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3,4-dihydroxy-L-proline is a L-proline derivative that is L-proline substituted by hydroxy groups at positions 3 and 4 (the 3S,4S diastereoisomer). It is a dihydroxyproline, a dihydroxypyrrolidine, a pyrrolidinemonocarboxylic acid, a L-proline derivative and a non-proteinogenic L-alpha-amino acid.
Aplicaciones Científicas De Investigación
Molecular Structure and Natural Occurrence
- (2S,3S)-3,4-dihydroxy-L-proline has been identified in nature as a component of toxic peptides in Amanita virosa mushrooms (Buku et al., 1980).
Synthetic Applications
- This compound has been synthesized from trans-4-hydroxy-L-proline, demonstrating its utility in creating novel amino acid derivatives (Robinson et al., 1998).
Role in Cellular Metabolism and Protein Folding
- L-Proline analogs, including this compound, play significant roles in studying cellular metabolism and macromolecule synthesis in both prokaryotic and eukaryotic cells (Bach & Takagi, 2013).
Impact on Molecular Recognition in Biological Systems
- The modification of proline through hydroxylation and fluorination, as seen in compounds like this compound, affects molecular recognition in biological systems, relevant for medicinal and biological chemistry (Testa et al., 2018).
Application in Biocatalytic Asymmetric Synthesis
- The compound has potential use in the biocatalytic asymmetric synthesis of trans-3-hydroxy-l-proline from l-arginine, showcasing its role in novel synthetic routes for amino acid production (Hara et al., 2015).
Studying the Impact on Protein Conformation
- Research on dipeptides containing this compound and similar compounds has helped in understanding how modifications in proline influence protein conformation and stability (Taylor et al., 2005).
Enzymatic Activity and Applications
- The compound has been involved in studies characterizing enzymes such as proline 4-hydroxylase, contributing to our understanding of amino acid metabolism and potential pharmaceutical applications (Lawrence et al., 1996).
Propiedades
Número CAS |
23161-63-9 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2S,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3-,4+/m0/s1 |
Clave InChI |
HWNGLKPRXKKTPK-YVZJFKFKSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
SMILES canónico |
C1C(C(C(N1)C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243472.png)
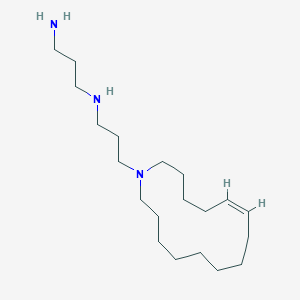

![6-[(4-Carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1243477.png)
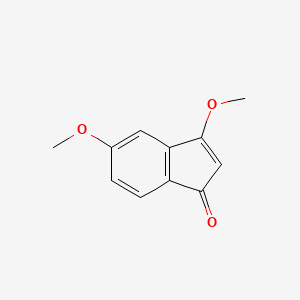
![(2S,5R)-5-(3-Hydroxy-phenyl)-1-{2-[(S)-3-(4-hydroxy-phenyl)-2-mercapto-propionylamino]-acetyl}-pyrrolidine-2-carboxylic acid](/img/structure/B1243479.png)

![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
